Potassium;2-(1,3-thiazol-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

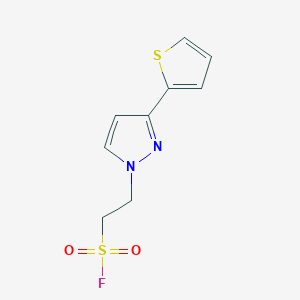

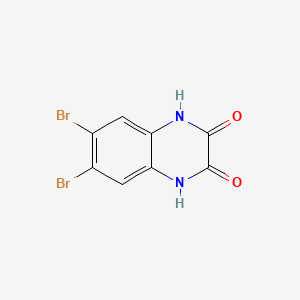

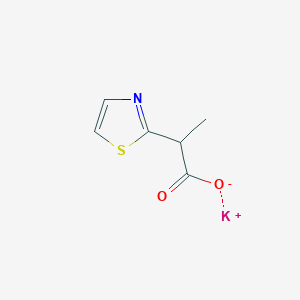

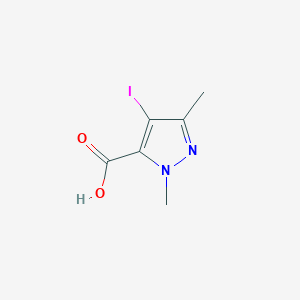

Potassium;2-(1,3-thiazol-2-yl)propanoate, also known as MTA-K, is an organic salt with the chemical formula C₅H₇O₂NSK . It has a molecular weight of 195.28 . The compound is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for Potassium;2-(1,3-thiazol-2-yl)propanoate is1S/C6H7NO2S.K/c1-4(6(8)9)5-7-2-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

Potassium;2-(1,3-thiazol-2-yl)propanoate is an oil at room temperature . It has a molecular weight of 195.28 .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, but when it’s out of control, it can lead to diseases like arthritis, so compounds with anti-inflammatory properties can be very beneficial .

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties, making them potentially useful in the fight against various types of infections .

Antifungal Activity

In addition to their antimicrobial properties, thiazole compounds have also been found to have antifungal properties . This could make them useful in the treatment of various fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of various viral infections.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of various types of cancer .

Neuroprotective Activity

Finally, thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of various neurological conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Potassium 2-(thiazol-2-yl)propanoate, also known as Potassium;2-(1,3-thiazol-2-yl)propanoate, is a compound that belongs to the thiazole class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various biological targets, depending on the specific functional groups attached to the thiazole ring .

Mode of Action

The mode of action of Potassium 2-(thiazol-2-yl)propanoate involves its interaction with its targets, leading to various biochemical changes. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable Potassium 2-(thiazol-2-yl)propanoate to interact with its targets in a specific manner, leading to the observed biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Potassium 2-(thiazol-2-yl)propanoate.

Result of Action

The molecular and cellular effects of Potassium 2-(thiazol-2-yl)propanoate’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by thiazole derivatives, the effects of Potassium 2-(thiazol-2-yl)propanoate could potentially include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of Potassium 2-(thiazol-2-yl)propanoate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its efficacy . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

potassium;2-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.K/c1-4(6(8)9)5-7-2-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXDZYOHKMEHQV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(thiazol-2-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)